2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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Overview
Description
2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine and iodine atoms, as well as an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination and iodination of a pyridine derivative, followed by the introduction of the acetic acid group. One common method involves the bromination of 2-oxo-1,2-dihydropyridine, followed by iodination using iodine and a suitable oxidizing agent. The final step involves the reaction of the halogenated pyridine with chloroacetic acid under basic conditions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the halogenation steps and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.
Coupling Reactions: The halogenated positions on the pyridine ring make it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can introduce various aryl or alkyl groups onto the pyridine ring .
Scientific Research Applications
2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can enhance the binding affinity to the target. The acetic acid moiety can also interact with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-iodo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-bromo-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Uniqueness
The uniqueness of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which provides distinct reactivity and binding properties compared to other similar compounds.
Properties
CAS No. |
2648939-62-0 |
---|---|
Molecular Formula |
C7H5BrINO3 |
Molecular Weight |
357.9 |
Purity |
95 |
Origin of Product |
United States |
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